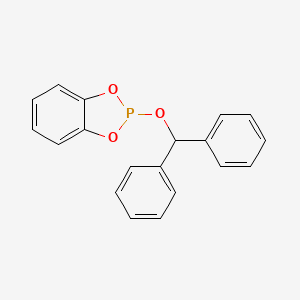![molecular formula C7H8N2O3S B14493280 (5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 64195-73-9](/img/structure/B14493280.png)
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. These compounds are characterized by their unique bicyclic structure, which includes a β-lactam ring fused to a five-membered ring containing sulfur. This structural feature is crucial for their antibacterial activity, as it allows them to inhibit bacterial cell wall synthesis effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the enzymatic resolution of racemic mixtures to obtain the desired enantiomer with high enantiomeric excess . This process often employs lipases from Pseudomonas fluorescens to achieve the resolution .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemoenzymatic processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product . The use of biocatalysts in these processes helps in achieving the desired stereochemistry and reducing the number of synthetic steps required.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains . By inhibiting these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar mechanism of action.
Meropenem: Known for its broad-spectrum antibacterial activity and stability against β-lactamases.
Ertapenem: Distinguished by its long half-life, allowing for once-daily dosing.
Uniqueness
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of an amino group at the 6-position, which contributes to its distinct antibacterial properties . This compound’s ability to inhibit a wide range of PBPs makes it particularly effective against various bacterial strains, including those resistant to other β-lactam antibiotics .
Propriétés
Numéro CAS |
64195-73-9 |
|---|---|
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-2-4(7(11)12)9-5(10)3(8)6(9)13-2/h3,6H,8H2,1H3,(H,11,12)/t3-,6-/m1/s1 |
Clé InChI |
WZKDUIMSCFISDN-AWFVSMACSA-N |
SMILES isomérique |
CC1=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O |
SMILES canonique |
CC1=C(N2C(S1)C(C2=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


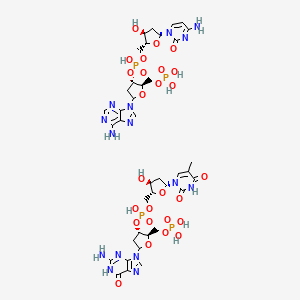
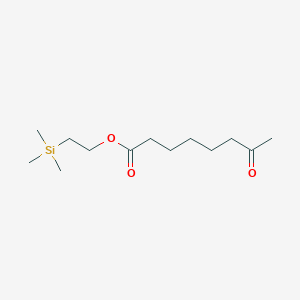
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
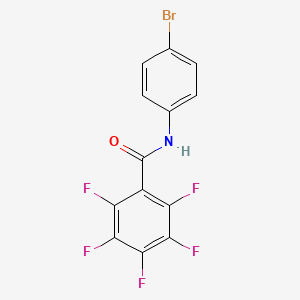
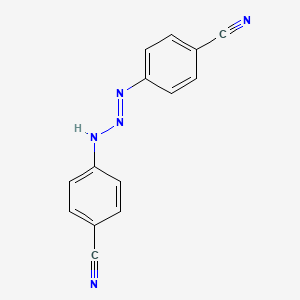


![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
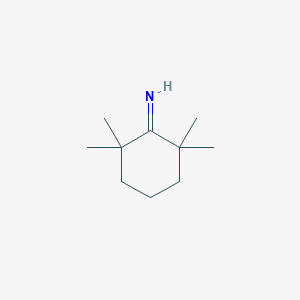
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
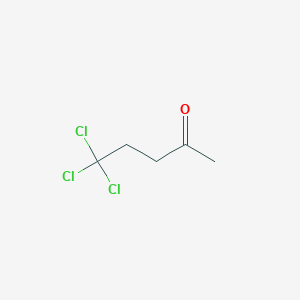
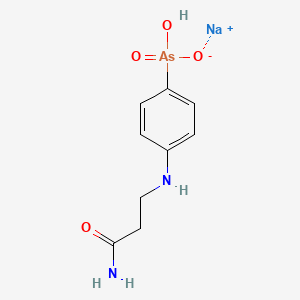
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)
